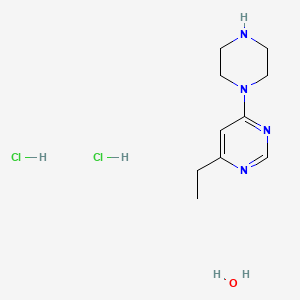
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a chemical compound with the empirical formula C10H20Cl2N4O . Its molecular weight is 283.20 g/mol . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for this compound is O.Cl.Cl.CCc1cc(ncn1)N2CCNCC2 . The InChI is 1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 . The InChIKey is XRFMAERMTQKDBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 42 Ų . The compound is covalently bonded and consists of 4 units .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate (MFCD18483549), focusing on six unique applications:
Pharmaceutical Research
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is often explored in pharmaceutical research for its potential as a therapeutic agent . Its structure, which includes a piperazine ring, is commonly found in compounds with antipsychotic, antidepressant, and anti-inflammatory properties . Researchers investigate its efficacy and safety in treating various conditions, including mental health disorders and chronic inflammation.
Chemical Synthesis
This compound is valuable in chemical synthesis due to its unique pyrimidine and piperazine moieties. It serves as a building block for synthesizing more complex molecules, which can be used in drug development and other chemical industries . Its reactivity and stability make it a preferred choice for creating derivatives with enhanced biological activity.
Biological Studies
In biological studies, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is used to probe cellular mechanisms . Its interactions with various biological targets help scientists understand cell signaling pathways, receptor binding, and enzyme activity . These studies are crucial for developing new therapeutic strategies and understanding disease mechanisms at a molecular level.
Neuroscience Research
Given its structural similarity to compounds that affect the central nervous system, this compound is investigated for its potential neuromodulatory effects . Researchers study its impact on neurotransmitter systems, neuronal excitability, and synaptic plasticity . These studies aim to uncover new treatments for neurological disorders such as epilepsy, depression, and schizophrenia.
Material Science
In material science, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is explored for its potential in creating novel materials . Its unique chemical properties can be harnessed to develop polymers, coatings, and nanomaterials with specific functionalities . These materials have applications in electronics, biomedicine, and environmental science.
Agricultural Chemistry
This compound is also studied in the field of agricultural chemistry for its potential use as a pesticide or herbicide . Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can protect crops from pests and diseases . Research focuses on its efficacy, environmental impact, and safety for non-target organisms.
Safety and Hazards
特性
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMAERMTQKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

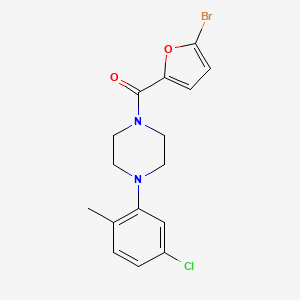
![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
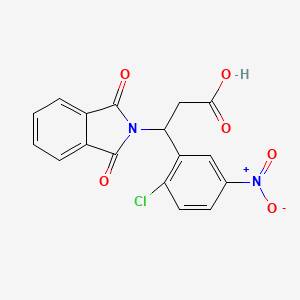
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)
![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)

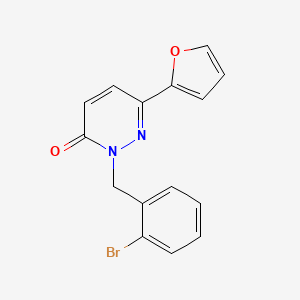
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)
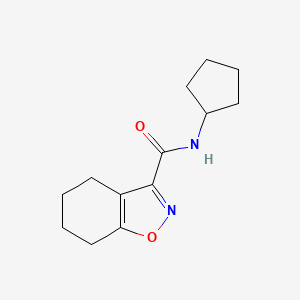
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)